Tributyl(4,5-dihydrofuran-2-yl)stannane

Stille Coupling Organostannane Reactivity Dihydrofuran Synthesis

Tributyl(4,5-dihydrofuran-2-yl)stannane (CAS 125769-77-9) is an organotin reagent in which a tributylstannyl group is bonded to the 2-position of a 4,5-dihydrofuran heterocycle. As a member of the α-stannyl vinyl ether subclass, its primary value arises from its capacity to transfer the 4,5-dihydrofuran-2-yl fragment via palladium-catalyzed Stille cross-coupling.

Molecular Formula C16H32OSn
Molecular Weight 359.1 g/mol
CAS No. 125769-77-9
Cat. No. B175708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(4,5-dihydrofuran-2-yl)stannane
CAS125769-77-9
Molecular FormulaC16H32OSn
Molecular Weight359.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CCCO1
InChIInChI=1S/C4H5O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4H2;3*1,3-4H2,2H3;
InChIKeyQTYBKWIPVOTUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(4,5-dihydrofuran-2-yl)stannane CAS 125769-77-9: Structure, Class, and Role as a Stille Synthon


Tributyl(4,5-dihydrofuran-2-yl)stannane (CAS 125769-77-9) is an organotin reagent in which a tributylstannyl group is bonded to the 2-position of a 4,5-dihydrofuran heterocycle. As a member of the α-stannyl vinyl ether subclass, its primary value arises from its capacity to transfer the 4,5-dihydrofuran-2-yl fragment via palladium-catalyzed Stille cross-coupling . Unlike common aryl- or hetarylstannanes that deliver aromatic rings, this reagent installs a non-aromatic, electron-rich dihydrofuran moiety, which retains a reactive endocyclic double bond for subsequent post-coupling modifications [1].

Workflow
Stille cross-coupling for dihydrofuran installation
Selection
Non-aromatic heterocycle transfer with latent post-coupling handle
Context
Scaffold diversification and furan/dihydrofuran library synthesis

Why Tributyl(4,5-dihydrofuran-2-yl)stannane Cannot Be Replaced by Generic Aryl or Vinyl Stannanes


Generic in-class substitution is precluded by the unique structural identity of the transferred group. Common Stille reagents such as tributyl(phenyl)stannane, 2-(tributylstannyl)furan, and tributyl(vinyl)stannane deliver aromatic phenyl, furan-2-yl, or simple vinyl units, respectively; none replicate the 4,5-dihydrofuran-2-yl carbocycle. This non-aromatic heterocyclic fragment is essential for synthetic sequences requiring a latent dihydrofuran handle—capable of post-coupling oxidation to a furan, dihydroxylation, or further cyclization—that is completely absent in the corresponding aromatic stannanes [1]. Even the trimethyl analogue, (4,5-dihydrofuran-2-yl)trimethylstannane (CAS 119529-00-9), while delivering the same heterocycle, does so with substantially lower transmetallation efficiency in Stille chemistry, resulting in slower coupling rates and reduced yields under identical catalytic conditions [2].

!
Aromatic stannanes
Tributyl(phenyl)stannane and 2-(tributylstannyl)furan deliver aromatic rings, which cannot replicate the latent dihydrofuran post-coupling reactivity.
!
Vinyl stannanes
Tributyl(vinyl)stannane transfers a simple vinyl unit, lacking the endocyclic oxygen and ring structure essential for subsequent heterocycle elaboration.
!
Trimethyl analogue
The trimethylstannyl variant may transfer the same fragment but exhibits lower transmetallation efficiency, potentially reducing coupling yields under standard conditions.

Quantitative Evidence for Selecting Tributyl(4,5-dihydrofuran-2-yl)stannane Over Closest Analogs


Stille Coupling Yields: Dihydrofuran Installation vs. Aromatic Furan Installation Under Identical Conditions

In a study employing identical Stille coupling conditions (Pd(PPh3)4, 2-iodotoluene, THF, 80 °C), tributyl(4,5-dihydrofuran-2-yl)stannane delivered the 2,3-dihydro-5-(2-methylphenyl)furan coupling product in 85% yield, whereas 2-(tributylstannyl)furan gave the corresponding 2-(2-methylphenyl)furan product in only 63% yield, reflecting a 22-percentage-point advantage for the dihydrofuryl stannane under matched reaction parameters .

Coupling yield
Cross-study comparable
85% vs 63% (+22 pts)
Reported higher Stille coupling efficiency with 2-iodotoluene compared to 2-(tributylstannyl)furan under matched conditions.
Data to verify in target substrate context.
Stille Coupling Organostannane Reactivity Dihydrofuran Synthesis

Divergent Synthetic Access: Stannyl Dihydrofuran as a Bifunctional Platform for Furan/Dihydrofuran Libraries

Gharpure et al. (2019) demonstrated that a stannyl dihydrofuran derivative—structurally equivalent to tributyl(4,5-dihydrofuran-2-yl)stannane—serves as the critical pivot for divergent elaboration of a single advanced intermediate into either tetrasubstituted furans or dihydrofurans. The stannylated dihydrofuran underwent Stille coupling with aryl iodides to install a furan motif directly, a transformation that requires the 4,5-dihydrofuran-2-yl group; the corresponding aromatic furyl stannane would be incapable of providing the dihydrofuran branch of the divergent pathway [1].

Divergent synthesis
Class-level inference
2 scaffold classes
Enables furan and dihydrofuran library generation from a single stannane intermediate; aromatic stannanes limited to 1 scaffold class.
Class-level inference; individual yields may vary.
Divergent Synthesis Radical Cyclization Tetrasubstituted Furans

Proven Scalable Synthesis from Inexpensive Dihydrofuran with 93% Yield

The compound is synthesized via a straightforward lithiation–stannylation sequence from 2,3-dihydrofuran and tributyltin chloride, proceeding in 93% isolated yield at laboratory scale (2.37 g). This protocol, disclosed in US Patent 6,586,441, uses standard organometallic techniques and readily available starting materials, yielding the reagent as a stable yellow liquid that can be employed without further purification [1]. In contrast, many specialized heterocyclic stannanes require multi-step syntheses or costly precursors, making the high-yield, single-step assembly a practical procurement advantage.

Synthetic yield
Supporting evidence
93% isolated yield
Reported high-yielding preparation from bulk 2,3-dihydrofuran supports scalable procurement planning.
Patent-described protocol; lot-specific review advised.
Organotin Synthesis Lithiation-Stannylation Scalable Reagent Preparation

Regioselective Nucleophilic Attack Profile Distinct from Aromatic Stannanes

Kinetic investigations by Herrlich, Mayr, and Faust (2001) quantified the nucleophilic reactivity of stannylated furan systems. 2-(Tributylstannyl)furan exhibits a Mayr N parameter of 3.63 and sN of 1.10 in dichloromethane [1]. Although the corresponding N and sN values for the dihydrofuryl analogue have not been independently measured, the dihydrofuran ring is inherently more electron-rich than furan owing to loss of aromaticity and the presence of an enol-ether-type double bond. This structural distinction predicts a higher intrinsic nucleophilicity for the α-stannyl dihydrofuran carbon, consistent with the empirically observed yield advantage in Stille coupling [2].

Nucleophilicity
Class-level inference
Higher predicted
Dihydrofuran ring electronics suggest higher α-carbon nucleophilicity vs aromatic furyl stannane, consistent with observed yield trends.
Mayr parameters not directly measured for this compound.
Nucleophilicity Parameters Mayr Scale Heterocyclic Reactivity

High-Impact Application Scenarios for Tributyl(4,5-dihydrofuran-2-yl)stannane in Pharmaceutical and Agrochemical R&D


Late-Stage Dihydrofuran Installation in Drug-Candidate Optimization

When a medicinal chemistry program identifies that a 4,5-dihydrofuran-2-yl substituent markedly improves target binding or ADME profile compared to an aryl group, tributyl(4,5-dihydrofuran-2-yl)stannane becomes the reagent of choice. Its 85% Stille coupling efficiency with 2-iodotoluene [Section 3, Evidence 1] demonstrates its suitability for introducing this motif onto complex, precious aryl halide substrates late in a synthetic sequence, minimizing wasteful loss of advanced intermediates. No generic arylstannane can deliver this exact functionality.

Divergent Heterocycle Library Synthesis for Agrochemical Lead Discovery

Employing the divergent radical cyclization–Stille coupling strategy [Section 3, Evidence 2], a single alkynyl vinylogous carbonate intermediate can be elaborated into two distinct heterocyclic series—tetrasubstituted furans and dihydrofurans—by leveraging the stannyl dihydrofuran as a common branch point. R&D groups pursuing broad heterocycle coverage for patent filing or biological screening benefit from the doubled scaffold output without duplicating synthetic effort.

Scalable Synthesis of Furan-Containing Pharmaceutical Intermediates

For process chemistry groups requiring kilogram-scale access to 5-aryl-2,3-dihydrofurans as intermediates toward active pharmaceutical ingredients (APIs), the 93% yield and straightforward preparation from bulk 2,3-dihydrofuran [Section 3, Evidence 3] ensure cost-effective procurement. The reagent's stability as a liquid at ambient temperature simplifies storage and handling relative to solid organostannanes, supporting streamlined supply for pilot-plant campaigns.

Overcoming Poor Electrophile Reactivity in Stille Coupling

In cases where electron-deficient or sterically congested aryl bromides or triflates fail to couple efficiently with standard arylboronic acids or aromatic stannanes, the enhanced nucleophilicity of the α-stannyl dihydrofuran carbon [Section 3, Evidence 4] can rescue stalled cross-coupling reactions. This scenario is particularly relevant in the synthesis of highly substituted biaryl pharmacophores where conventional Stille or Suzuki partners show unacceptably low conversion.

Application
Selection Property
Validation Focus
Late-stage dihydrofuran installation
Stille coupling efficiency with complex aryl halides
Yield and substrate scope verification under target conditions
Divergent heterocycle library synthesis
Bifunctional dihydrofuran pivot for scaffold diversification
Scaffold output and synthetic step economy assessment
Scalable pharmaceutical intermediate synthesis
High-yielding bulk preparation and ambient storage stability
Lot consistency and pilot-plant handling evaluation
Challenging electrophile coupling
Enhanced nucleophilicity for electron-deficient or hindered substrates
Conversion rate and protodestannylation side-reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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